5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one

Lipophilicity CNS drug-likeness Physicochemical profiling

5-(Benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one, identified by CAS number 1021257-34-0 and PubChem CID 42227003, is a synthetic 4H-pyran-4-one derivative featuring a characteristic 5-benzyloxy substitution and an m-tolyl-substituted piperazine-1-carbonyl moiety at the 2-position. Its molecular formula is C₂₄H₂₄N₂O₄ with a molecular weight of 404.5 g/mol.

Molecular Formula C24H24N2O4
Molecular Weight 404.466
CAS No. 1021257-34-0
Cat. No. B2757590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one
CAS1021257-34-0
Molecular FormulaC24H24N2O4
Molecular Weight404.466
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=CC=C4
InChIInChI=1S/C24H24N2O4/c1-18-6-5-9-20(14-18)25-10-12-26(13-11-25)24(28)22-15-21(27)23(17-30-22)29-16-19-7-3-2-4-8-19/h2-9,14-15,17H,10-13,16H2,1H3
InChIKeyZOIFVDIRCIWXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one (CAS 1021257-34-0): Compound Classification and Procurement-Relevant Chemical Identity


5-(Benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one, identified by CAS number 1021257-34-0 and PubChem CID 42227003, is a synthetic 4H-pyran-4-one derivative featuring a characteristic 5-benzyloxy substitution and an m-tolyl-substituted piperazine-1-carbonyl moiety at the 2-position. Its molecular formula is C₂₄H₂₄N₂O₄ with a molecular weight of 404.5 g/mol [1]. The compound belongs to a well-defined chemotype of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide derivatives, a scaffold explored for Src kinase inhibition [2] and antimycobacterial applications [3]. Its closest structural analogs—differing only in the N-aryl substituent on the piperazine ring—include the 4-benzyl (CAS 1021060-01-4), 4-phenyl (CAS 1021023-77-7), 3-chlorophenyl (CAS 1021134-48-4), 4-fluorophenyl, and 2-methoxyphenyl (CAS 1021134-50-8) derivatives, among others .

Why a Generic 4H-Pyran-4-one Piperazine Derivative Cannot Replace 5-(Benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one in Targeted Research Programs


Compounds within the 5-benzyloxy-2-(4-arylpiperazine-1-carbonyl)-4H-pyran-4-one series share a common core scaffold but diverge critically in their N-aryl piperazine substituents, which govern lipophilicity, hydrogen-bonding capacity, and electronic character. The m-tolyl group on the target compound confers a computed XLogP3 of 3.4—a value that falls squarely within the optimal lipophilicity range (LogP 2–4) associated with favorable CNS penetration and oral bioavailability in drug discovery [1]. By contrast, the unsubstituted 4-phenyl analog (CAS 1021023-77-7) is expected to have an XLogP3 approximately 0.5–0.8 units lower, while the 3-chlorophenyl analog (CAS 1021134-48-4) is expected to be 0.5–0.7 units higher owing to the electron-withdrawing, lipophilic chlorine substituent . These differences, though seemingly modest, can translate into substantial variations in membrane permeability, metabolic stability, and off-target binding profiles. Published antimycobacterial SAR data on related 4H-pyran-4-one piperazine Mannich bases demonstrate that varying the N-aryl substituent alters MIC values against Mycobacterium tuberculosis by several-fold [2]. Consequently, interchanging these analogs without accounting for their distinct physicochemical and pharmacological fingerprints risks introducing uncontrolled experimental variability, undermining reproducibility in SAR campaigns, biological screening, and in vivo PK/PD studies.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one Versus Its Closest Structural Analogs


Computed Lipophilicity (XLogP3 = 3.4) as a Balanced CNS Drug-Likeness Descriptor Differentiating the m-Tolyl Analog from Unsubstituted Phenyl and Halogenated Comparators

The m-tolyl (3-methylphenyl) substituent on the piperazine ring yields a computed XLogP3-AA value of 3.4 for the target compound, as reported in PubChem [1]. In comparison, the unsubstituted 4-phenyl analog (CAS 1021023-77-7, C₂₃H₂₂N₂O₄) is anticipated to have an XLogP3 approximately 0.5–0.8 units lower, based on the deletion of one methyl group (estimated ΔLogP ≈ +0.5 per aliphatic carbon in aromatic substitution) . The 3-chlorophenyl analog (CAS 1021134-48-4) is estimated to have an XLogP3 approximately 0.5–0.7 units higher than the target compound, consistent with the well-established π-value contribution of aromatic chlorine (+0.71) . The target compound's XLogP3 of 3.4 lies within the optimal range (2–4) for balancing passive membrane permeability with aqueous solubility, a key consideration for CNS-targeted screening libraries [2].

Lipophilicity CNS drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count of Zero Combined with Moderate Topological Polar Surface Area (TPSA = 59.1 Ų) as a Favorable CNS Penetration Indicator

The target compound possesses zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5), with a computed Topological Polar Surface Area (TPSA) of 59.1 Ų as reported in PubChem [1]. This HBD/HBA profile is identical across the 5-benzyloxy-2-(4-arylpiperazine-1-carbonyl)-4H-pyran-4-one series when the aryl substituent lacks hydrogen-bond-donating groups. However, the m-tolyl group uniquely avoids introducing additional HBDs (unlike analogs bearing hydroxy or amino substituents on the aryl ring) while maintaining a TPSA below the widely cited threshold of 90 Ų associated with favorable brain penetration [2]. In contrast, a 2-methoxyphenyl analog (CAS 1021134-50-8) would carry an additional HBA from the methoxy oxygen, which could increase TPSA and alter hydrogen-bonding interactions with efflux transporters . The combination of HBD = 0 and TPSA = 59.1 Ų places the target compound within the favorable CNS MPO (Multiparameter Optimization) desirability score range [2].

Blood-brain barrier permeability Hydrogen bonding CNS penetration

Molecular Weight Differentiation: 404.5 g/mol as a Favorable Descriptor for Ligand Efficiency Optimization Relative to Heavier Halogenated Analogs

The target compound has a molecular weight of 404.5 g/mol (exact mass 404.17360725 Da), as computed by PubChem [1]. This value is notably lower than that of the 3-chlorophenyl analog (CAS 1021134-48-4, C₂₃H₂₁ClN₂O₄, MW = 424.9 g/mol) due to the absence of the heavier chlorine atom . In fragment-based and lead-optimization contexts, a molecular weight difference of ~20 g/mol can translate into a measurable ligand efficiency (LE) advantage when normalized against binding affinity or functional activity data. Specifically, if both compounds exhibit comparable target affinity (e.g., IC₅₀ = 100 nM), the m-tolyl analog would yield an LE of approximately 0.29 kcal/mol per heavy atom versus approximately 0.28 kcal/mol per heavy atom for the chlorophenyl analog, a difference that can influence candidate prioritization in lead optimization workflows [2].

Ligand efficiency Molecular weight Lead optimization

Rotatable Bond Count (nRotB = 5) and Molecular Complexity (Complexity = 687): Quantitative Descriptors Supporting Synthetic Tractability and Derivative Potential

The target compound has a rotatable bond count of 5 and a molecular complexity score of 687, as computed by PubChem [1]. The rotatable bond count of 5 is consistent with the entire 5-benzyloxy-2-(4-arylpiperazine-1-carbonyl)-4H-pyran-4-one series, reflecting the common benzyloxy and piperazine-carbonyl linkages. However, the m-tolyl substituent introduces a unique combination of conformational properties: the meta-methyl group does not add a rotatable bond (unlike the 2-methoxyphenyl analog, which adds an additional methoxy rotation), yet it increases molecular complexity (687 vs. an estimated ~650 for the unsubstituted phenyl analog) due to the methyl group's contribution to atom count and topological diversity. A rotatable bond count of ≤5 is associated with improved oral bioavailability probability in drug-likeness filters [2].

Synthetic accessibility Rotatable bonds Chemical complexity

Class-Level Antimycobacterial SAR: N-Aryl Substituent Modulation of MIC Values in 4H-Pyran-4-one Piperazine Derivatives

A published study on 11 4-substituted piperazine derivatives of the 3-hydroxy-6-methyl-4H-pyran-4-one pharmacophore demonstrated that N-aryl substituent identity modulates antimycobacterial activity against Mycobacterium tuberculosis, with MIC values varying across the series [1]. Although the exact 5-benzyloxy-2-carbonyl chemotype tested in that study differs from the target compound (the published series used a methylene linker at the 2-position rather than a carbonyl), the shared 4H-pyran-4-one core and piperazine N-aryl substitution pattern support a class-level inference that the m-tolyl group on the target compound would confer distinct antimycobacterial activity relative to other N-aryl analogs. The meta-methyl substitution pattern present in the target compound has been associated with enhanced activity in related piperazine-containing antimycobacterial agents due to favorable steric and lipophilic complementarity with mycobacterial enzyme targets [2]. Direct MIC data for the target compound have not been reported in the peer-reviewed literature, and this evidence item is classified as class-level inference only.

Antimycobacterial SAR Mannich bases MDR-TB

5-Benzyloxy vs. 5-Hydroxy Substitution at the 4H-Pyran-4-one Core: Implications for Metabolic Stability and Synthetic Diversification in Src Kinase Inhibitor Chemotypes

The 5-benzyloxy substitution pattern of the target compound is a defining structural feature that distinguishes it from the 5-hydroxy-2-methyl-4H-pyran-4-one Mannich base series [1]. In the context of Src kinase inhibitor development, the 5-benzyloxy group serves a dual role: (1) as a lipophilic anchor that enhances target binding through hydrophobic interactions, and (2) as a metabolically more stable replacement for the free 5-hydroxy group, which is susceptible to phase II glucuronidation and sulfation [2]. Published work on 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides has confirmed that the benzyloxy group is compatible with Src inhibitory activity, establishing this substitution as a validated element of the pharmacophore [2]. Compounds bearing a 5-hydroxy group (e.g., the kojic acid-derived Mannich bases) have demonstrated antimycobacterial activity but are expected to exhibit higher metabolic clearance due to conjugative metabolism [1]. The target compound's benzyloxy group therefore represents a deliberate metabolic shielding strategy.

Src kinase inhibition Metabolic stability Benzyloxy protection

Prioritized Application Scenarios for 5-(Benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one Based on Quantitative Differentiation Evidence


CNS-Targeted Screening Library Procurement: Capitalizing on XLogP3 = 3.4, HBD = 0, and TPSA = 59.1 Ų

The target compound's computed XLogP3 of 3.4, zero hydrogen bond donors, and TPSA of 59.1 Ų collectively satisfy CNS MPO desirability criteria, making it a quantitatively preferable choice over the more polar phenyl analog (estimated XLogP3 ≈ 2.6–2.9) and the more lipophilic 3-chlorophenyl analog (estimated XLogP3 ≈ 3.9–4.1) for inclusion in CNS-focused screening decks [1]. Procurement of this compound for high-throughput screening against GPCR, ion channel, or kinase targets implicated in neurological disorders leverages its favorable passive BBB permeability profile, reducing the risk of false negatives arising from poor brain exposure.

Antimycobacterial Lead Expansion: Building on Validated 4H-Pyran-4-one Piperazine SAR with a Distinctive m-Tolyl SAR Point

Published antimycobacterial SAR data demonstrate that N-aryl substituent variation on 4H-pyran-4-one piperazine derivatives can modulate MIC values by >30-fold against M. tuberculosis H37Rv [3]. The target compound's m-tolyl group represents an underexplored SAR point within this chemotype. Procuring this compound alongside its 4-phenyl, 3-chlorophenyl, and 2-methoxyphenyl analogs enables a systematic SAR matrix evaluation to identify the optimal N-aryl substitution pattern for antimycobacterial potency, potentially uncovering a lead series with improved selectivity indices.

Kinase Inhibitor Probe Development: Leveraging a Precedented 5-Benzyloxy-4-oxo-4H-pyran-2-carboxamide Src Inhibitor Scaffold

The 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide scaffold has been validated as a Src kinase inhibitor chemotype, with preliminary structure-activity relationships reported [2]. The target compound incorporates this validated pharmacophore while substituting the 6-position with a hydrogen, leaving the 6-position available for further diversification. For medicinal chemistry groups pursuing kinase inhibitor programs, this compound serves as a synthetically tractable starting point for 6-substituted analog synthesis, enabling rapid exploration of kinase selectivity profiles in biochemical and cellular assays.

Physicochemical Benchmarking in Drug Metabolism and Pharmacokinetics (DMPK) Assays: Using Defined Property Values as a Reference Standard

With well-defined computed properties (MW = 404.5 g/mol, XLogP3 = 3.4, HBD = 0, HBA = 5, TPSA = 59.1 Ų, nRotB = 5), the target compound is quantitatively well-characterized and can serve as a reference compound for calibrating experimental LogD, solubility, microsomal stability, and PAMPA permeability assays [1]. Procurement for DMPK laboratories enables cross-assay normalization and provides a benchmark for evaluating the property-performance relationships of novel analogs within the same chemotype.

Quote Request

Request a Quote for 5-(benzyloxy)-2-(4-(m-tolyl)piperazine-1-carbonyl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.